4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one
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Overview
Description
4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core and a side chain containing an amino group and a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is carried out in an aqueous medium and results in the formation of optically pure amino keto ethers of the aromatic series.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The amino group and the methylprop-2-en-1-yl group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, modulating their activity. The side chain containing the amino group and the methylprop-2-en-1-yl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a quinoline core and a side chain with an amino group and a methylprop-2-en-1-yl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
831176-39-7 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-[2-(2-methylprop-2-enylamino)ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-11(2)10-16-8-7-12-9-15(18)17-14-6-4-3-5-13(12)14/h3-6,9,16H,1,7-8,10H2,2H3,(H,17,18) |
InChI Key |
IGNQJEQBWDTUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCCC1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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